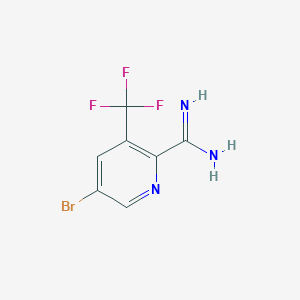
2-(Pyridin-4-yl)oxazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-4-yl)oxazolidine: is a heterocyclic compound that contains both a pyridine ring and an oxazolidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-yl)oxazolidine can be achieved through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with an amino alcohol under acidic conditions to form the oxazolidine ring. This reaction typically requires a catalyst such as trifluoroacetic acid and is carried out at room temperature .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors allows for better control over reaction conditions and can lead to more efficient production processes .
化学反应分析
Types of Reactions: 2-(Pyridin-4-yl)oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using oxidizing agents such as manganese dioxide.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups, depending on the reducing agent used.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in the presence of a solvent like acetonitrile.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of oxazoles.
Reduction: Formation of reduced oxazolidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
2-(Pyridin-4-yl)oxazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions such as cerium(III).
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(Pyridin-4-yl)oxazolidine involves its interaction with specific molecular targets. For instance, when used as a fluorescent probe, the compound binds to metal ions, leading to changes in its fluorescence properties. This interaction is often mediated by the coordination of the metal ion with the nitrogen and oxygen atoms in the oxazolidine ring .
相似化合物的比较
- 2-(Pyridin-2-yl)oxazolidine
- 2-(Pyridin-3-yl)oxazolidine
- 2-(Pyridin-4-yl)oxazole
Comparison:
- 2-(Pyridin-4-yl)oxazolidine vs. 2-(Pyridin-2-yl)oxazolidine : The position of the pyridine ring affects the compound’s reactivity and binding properties. The 4-position pyridine derivative may exhibit different electronic properties compared to the 2-position derivative .
- This compound vs2-(Pyridin-3-yl)oxazolidine : Similar to the 2-position derivative, the 3-position pyridine derivative may have different steric and electronic effects, influencing its chemical behavior .
- This compound vs2-(Pyridin-4-yl)oxazole : The oxazolidine ring in the former provides different chemical properties compared to the oxazole ring in the latter, affecting their respective applications and reactivity .
属性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC 名称 |
2-pyridin-4-yl-1,3-oxazolidine |
InChI |
InChI=1S/C8H10N2O/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-4,8,10H,5-6H2 |
InChI 键 |
AUWQHIJVZVQJAP-UHFFFAOYSA-N |
规范 SMILES |
C1COC(N1)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13662201.png)
![1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole](/img/structure/B13662208.png)


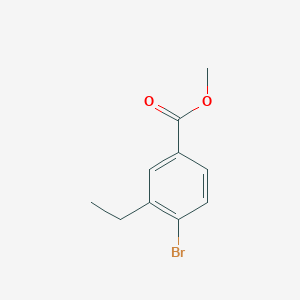
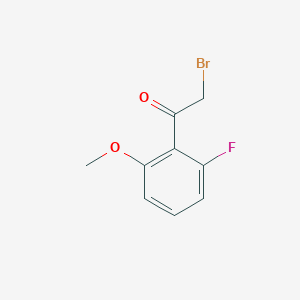
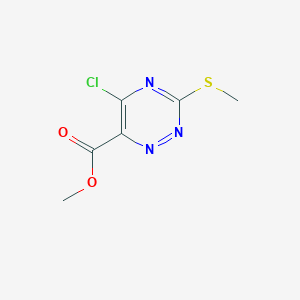
![1-Benzyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13662246.png)
![[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane](/img/structure/B13662247.png)
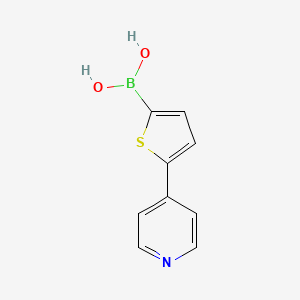
![N-Boc-1-(oxazolo[4,5-c]quinolin-2-yl)methanamine](/img/structure/B13662260.png)
![4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile](/img/structure/B13662266.png)
